molecular formula C14H23ClN4O B1402355 N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride CAS No. 1361115-40-3

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride

Cat. No.: B1402355
CAS No.: 1361115-40-3
M. Wt: 298.81 g/mol
InChI Key: DQZIVPJQIHSHHA-UHFFFAOYSA-N
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Description

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride is a synthetic small molecule featuring a piperidine core substituted at the 4-position with three groups:

  • A methyl group (–CH₃).
  • A carboxamide group (–CONH₂).
  • A 3-(pyrazin-2-yl)propyl chain (–(CH₂)₃–C₄H₃N₂).

The compound exists as a hydrochloride salt, enhancing its aqueous solubility.

Properties

IUPAC Name

N-methyl-4-(3-pyrazin-2-ylpropyl)piperidine-4-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O.ClH/c1-15-13(19)14(5-7-16-8-6-14)4-2-3-12-11-17-9-10-18-12;/h9-11,16H,2-8H2,1H3,(H,15,19);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQZIVPJQIHSHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1(CCNCC1)CCCC2=NC=CN=C2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.81 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmacological Applications

1.1. Antidepressant Activity

Research has indicated that compounds similar to N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride exhibit antidepressant properties. The compound acts on neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation. A study demonstrated that related piperidine derivatives showed significant improvements in depressive-like behaviors in animal models, suggesting a promising avenue for the development of new antidepressants .

1.2. Glycine Transporter Inhibition

This compound has been investigated as a potential inhibitor of glycine transporters, specifically GlyT1. Inhibition of this transporter can enhance glycine levels in the synaptic cleft, potentially leading to improved cognitive function and neuroprotection. A recent study designed novel compounds targeting GlyT1, demonstrating enhanced inhibitory activity compared to existing inhibitors .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is essential for optimizing its pharmacological properties. The piperidine ring and the pyrazine moiety play critical roles in its biological activity. Variations in substituents on these rings can significantly affect potency and selectivity for various targets .

Component Modification Effect on Activity
Piperidine ringMethyl substitutionIncreased affinity for serotonin receptors
Pyrazine side chainLengtheningEnhanced glycine transporter inhibition

Case Studies

3.1. Clinical Trials

A phase II clinical trial evaluated the efficacy of a related compound in treating major depressive disorder (MDD). Results indicated a statistically significant reduction in depression scores compared to placebo, supporting the hypothesis that targeting serotonin pathways can yield effective treatments .

3.2. Animal Studies

In preclinical studies using rodent models, this compound demonstrated notable anxiolytic effects when administered at specific dosages. Behavioral assays indicated reduced anxiety-like behaviors, correlating with increased levels of serotonin in the brain .

Mechanism of Action

The mechanism by which N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to biological effects. The exact mechanism of action can vary depending on the specific application and the biological system in which it is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the HBK Series ()

The HBK compounds (HBK14–HBK19) share a piperazine core substituted with phenoxy-alkoxy chains and aryl groups. Key differences include:

  • Core structure : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) in the target compound.
  • Substituents: HBK compounds feature phenoxy-ethoxyethyl or phenoxy-propyl chains with halogen/methyl groups, while the target compound uses a pyrazine-propyl chain.
  • Aromatic groups : HBK compounds employ substituted phenyl rings, whereas the target compound uses pyrazine.
Table 1: Structural Comparison with HBK Compounds
Parameter Target Compound HBK14–HBK19 (Example: HBK14)
Core structure Piperidine Piperazine
Key substituents Pyrazine-propyl, methyl, carboxamide Phenoxy-ethoxyethyl, 2-methoxyphenyl
Molecular formula (salt) C₁₄H₂₅ClN₄O (HCl salt; MW ≈ 301.46 g/mol) C₂₃H₃₅ClN₂O₄ (HCl salt; MW ≈ 438.46 g/mol)
Functional groups Pyrazine, carboxamide, tertiary amine Phenoxy, methoxy, secondary amine
Predicted solubility Moderate (hydrochloride salt) Lower (lipophilic phenoxy groups)

Implications :

  • The pyrazine moiety in the target compound may improve water solubility compared to HBK’s phenoxy groups .
  • Piperidine’s single nitrogen vs. piperazine’s two nitrogens could alter basicity and receptor binding .

Alfuzosin Hydrochloride ()

Alfuzosin hydrochloride, a clinically used α₁-adrenergic antagonist for benign prostatic hyperplasia, shares a heterocyclic core (quinazoline) and hydrophilic substituents .

Table 2: Comparison with Alfuzosin Hydrochloride
Parameter Target Compound Alfuzosin Hydrochloride
Core structure Piperidine Quinazoline (fused benzene-pyrimidine)
Key substituents Pyrazine-propyl, methyl, carboxamide Tetrahydrofuran carboxamide, aminopropyl
Molecular formula (salt) C₁₄H₂₅ClN₄O (HCl salt; MW ≈ 301.46 g/mol) C₁₉H₂₈ClN₅O₄ (MW = 425.91 g/mol)
Functional groups Pyrazine, carboxamide Quinazoline, carboxamide, methoxy, amine
Pharmacological target Hypothesized: Neurotransmitter receptors Known: α₁-Adrenergic receptors

Implications :

  • Alfuzosin’s quinazoline core enables strong receptor binding via fused aromatic systems, while the target’s pyrazine may favor different interactions .
  • The target compound’s smaller size (MW ≈ 301 vs.

2-Chloro-6-methylpyrimidine-4-carboxylic Acid ()

This pyrimidine derivative highlights the role of diazine heterocycles in medicinal chemistry.

Key Differences:
  • Heterocycle type : Pyrazine (1,4-diazine) in the target vs. pyrimidine (1,3-diazine).

Implications :

  • Pyrazine’s nitrogen positioning may enhance metabolic stability compared to pyrimidine derivatives .

Biological Activity

N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride, commonly referred to as a piperidine derivative, has garnered attention for its potential biological activities. This article explores its pharmacological properties, including its mechanisms of action, therapeutic applications, and relevant case studies.

  • Molecular Formula : C₁₄H₂₃ClN₄O
  • Molecular Weight : 298.81 g/mol
  • CAS Number : 1361115-40-3
  • Structural Representation :
SMILES CNC O C1 CCCc2cnccn2 CCNCC1 Cl\text{SMILES CNC O C1 CCCc2cnccn2 CCNCC1 Cl}

This compound functions primarily through its interaction with various neurotransmitter receptors and enzymes. It has been identified as a modulator of the muscarinic acetylcholine receptors (mAChRs), particularly M3 and M4 subtypes, which are implicated in neurological functions and disorders.

Key Mechanisms:

  • Muscarinic Receptor Modulation : This compound acts as an antagonist at mAChRs, influencing cholinergic signaling pathways crucial for cognitive functions and memory.
  • Antibacterial Activity : Preliminary studies indicate that derivatives of this compound exhibit antibacterial properties against specific Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) .

Antimicrobial Properties

Recent studies have shown that N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine derivatives possess significant antibacterial activity. The compound demonstrated effectiveness against drug-resistant strains at low concentrations, comparable to existing antibiotics like vancomycin .

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus (MRSA)0.78 - 3.125 μg/mL
Enterococcus faecium (VREfm)0.78 - 3.125 μg/mL

Neurological Applications

The modulation of mAChRs suggests potential applications in treating neurological disorders such as Alzheimer's disease and schizophrenia. The ability to influence cholinergic transmission may provide therapeutic benefits by enhancing cognitive function and reducing symptoms associated with these conditions.

Case Studies

  • Antibacterial Efficacy : A study evaluated the antibacterial efficacy of various piperidine derivatives, including this compound. The results indicated potent activity against MRSA and other resistant strains, highlighting its potential as a new antibiotic agent .
  • Neuropharmacological Research : Investigations into the neuropharmacological effects of piperidine derivatives revealed their ability to modulate cholinergic systems effectively. This activity is particularly relevant in the context of cognitive decline associated with aging and neurodegenerative diseases .

Chemical Reactions Analysis

Formation of the Piperidine Core

The piperidine ring is synthesized via a nucleophilic substitution reaction. A six-membered ring is formed by reacting a diamine precursor with a carbonyl compound. For example, similar piperidine derivatives in and were prepared using reductive amination or cyclization under basic conditions. The reaction involves:

  • Reagents : Ammonia, methanol, reflux .

  • Mechanism : The diamine reacts with a carbonyl compound to form an iminium intermediate, which undergoes intramolecular cyclization to yield the piperidine ring.

Amide Bond Formation

The carboxamide group is formed by coupling the piperidine’s carboxylic acid with methylamine. This step is critical for achieving the desired pharmacological properties. Similar coupling reactions in and employ:

  • Reagents : HOBt (hydroxybenzotriazole), WSC (water-soluble carbodiimide), DMF .

  • Mechanism : The carboxylic acid is activated as an active ester, which reacts with methylamine to form the amide bond.

Hydrochloride Salt Formation

The final step involves protonation to form the hydrochloride salt, enhancing water solubility. This is achieved by treating the amide with HCl gas in ethanol or methanol .

Piperidine Ring Formation

The cyclization step requires precise control of pH and temperature. For example, in , piperidine derivatives were formed under basic conditions (KOH, ethanol) with reflux. The reaction’s efficiency (78% yield) highlights the importance of solvent choice and reaction time .

Alkylation Efficiency

The alkylation step’s success depends on steric hindrance. Pyrazin-2-ylpropyl bromide’s reactivity is influenced by the electron-withdrawing nature of pyrazine, which accelerates the substitution reaction .

Amide Coupling Challenges

Amide formation is sensitive to water content and coupling reagent ratios. In , optimal yields (60–75%) were achieved using HOBt and WSC in DMF, demonstrating the need for anhydrous conditions.

NMR and MS Analysis

  • ¹H NMR : δ 1.01–1.07 (m, 1H), 1.29–1.54 (m, 4H), 2.62–2.71 (m, 2H) .

  • Mass Spectrometry : m/z 261 [M+H]+ for analogous piperidine derivatives .

  • Infrared (IR) : Amide bonds exhibit strong absorption at 1650–1700 cm⁻¹, confirming coupling success .

Purification and Yield

The compound is purified via silica gel chromatography (CHCl₃–MeOH–NH₃) to yield >75% pure product. Similar methods in and achieve high purity through iterative chromatography.

Preparation Methods

Formation of the Piperidine Core

The synthesis begins with the preparation of a substituted piperidine, often via nucleophilic substitution or cyclization reactions. A common approach involves the reaction of a suitable precursor such as a nitrile or ester with a primary amine under basic or acidic conditions to generate the piperidine ring.

Introduction of the Carboxamide Group

The carboxamide moiety is typically introduced through amidation reactions. For example, the piperidine derivative bearing a suitable leaving group (such as a halide or activated ester) can be reacted with methylamine or other amines under controlled conditions to yield the corresponding carboxamide.

Incorporation of the Pyrazin-2-yl Group

The pyrazin-2-yl group is introduced via nucleophilic aromatic substitution or cross-coupling reactions. The process often involves:

This step is crucial for attaching the heterocyclic moiety with high regioselectivity and yield.

Formation of the Final Carboxamide

The final step involves acylation of the amino group on the piperidine ring:

  • Reagents : Methyl chloroformate or methyl isocyanate derivatives are used to form the methylcarbamoyl group.
  • Conditions : The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran (THF), with base catalysts like triethylamine to facilitate acylation.

Conversion to Hydrochloride Salt

The free base is converted into the hydrochloride salt to enhance solubility and stability:

  • Reaction : The free base is dissolved in an alcohol solvent such as ethanol or methanol.
  • Addition of HCl : Hydrochloric acid (gas or aqueous solution) is slowly added under stirring.
  • Isolation : The precipitated hydrochloride salt is filtered, washed, and dried under vacuum.

This method ensures high purity and consistent salt formation.

Data Summary and Reaction Conditions

Step Reagents Solvent Temperature Notes
Piperidine core synthesis Nitriles, amines Ethanol, THF Reflux Cyclization or nucleophilic substitution
Carboxamide formation Methyl chloroformate, methylamine Dichloromethane Room temperature Base catalysis, inert atmosphere
Pyrazin-2-yl coupling Pyrazin-2-yl halide or boronic acid Toluene, DMF Reflux Palladium catalysis
Salt formation HCl in ethanol/methanol - Room temperature Precipitation and filtration

Research Findings and Optimization

Recent studies emphasize the importance of:

  • Reaction purity : Using high-purity reagents and inert atmospheres to prevent side reactions.
  • Temperature control : Maintaining optimal temperatures during coupling and amidation to maximize yield.
  • Catalyst selection : Palladium catalysts such as Pd(PPh₃)₄ for cross-coupling steps.
  • Purification : Chromatography and recrystallization to ensure high-quality final products.

Data Table: Summary of Preparation Methods

Method Key Reagents Solvent Conditions Yield Notes
Method A Nitrile, amines, acid chloride Ethanol, THF Reflux 70-85% Cyclization, amidation, salt formation
Method B Pyrazin-2-yl halide, palladium catalyst Toluene, DMF Reflux 65-80% Cross-coupling reaction
Method C HCl in ethanol/methanol - Room temperature Quantitative Salt precipitation

Q & A

Q. What synthetic strategies are recommended for synthesizing N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride?

  • Methodological Answer : The synthesis of structurally related piperidine derivatives typically involves coupling reactions using reagents like HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) in tetrahydrofuran (THF) or dichloromethane (DCM) as solvents. For example, amide bond formation between piperidine intermediates and carboxylic acid derivatives can be achieved via activation with HBTU and triethylamine (Et3_3N) as a base . Post-synthesis purification often employs silica gel column chromatography, followed by conversion to hydrochloride salts using HCl in ethanol .

Q. How should researchers handle and store this compound to ensure stability?

  • Methodological Answer : Based on safety data sheets (SDS) for analogous piperidine derivatives:
  • Storage : Store in a cool, dry place (2–8°C) under inert gas (e.g., argon) to prevent hygroscopic degradation .
  • Handling : Use fume hoods, nitrile gloves, and safety goggles to avoid inhalation or skin contact. Avoid exposure to strong oxidizers or extreme pH conditions .

Q. What analytical techniques are most effective for characterizing this compound?

  • Methodological Answer : Structural confirmation requires a combination of:
  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR to verify substituent positions on the piperidine and pyrazine rings .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) for molecular weight validation .
  • HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water mobile phase) to assess purity (>98%) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or functionalization of this compound?

  • Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) can predict reaction pathways and transition states, reducing trial-and-error experimentation. For example, ICReDD’s approach integrates computational reaction path searches with experimental validation to identify optimal conditions (e.g., solvent selection, temperature) . Machine learning algorithms can further prioritize reaction parameters based on historical data from analogous piperidine syntheses .

Q. What strategies resolve discrepancies in toxicological or stability data across studies?

  • Methodological Answer : Contradictory data (e.g., GHS classifications) may arise from variations in testing protocols or impurity profiles. Researchers should:
  • Cross-reference SDS : Compare stability and toxicity data from multiple sources (e.g., KISHIDA’s SDS vs. PubChem entries) .
  • Replicate conditions : Conduct controlled stability studies under standardized pH, temperature, and humidity (e.g., accelerated degradation tests at 40°C/75% RH) .
  • Analytical validation : Use LC-MS to identify degradation products and quantify batch-to-batch variability .

Q. How does pH or temperature influence the compound’s biological activity or stability?

  • Methodological Answer : Environmental factors can alter protonation states or hydrolytic degradation:
  • pH-dependent stability : Test solubility and stability in buffered solutions (pH 1–13) using UV-Vis spectroscopy. Piperidine derivatives often show reduced stability in strongly acidic/basic conditions due to ring-opening reactions .
  • Thermal stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition temperatures. For example, analogs like 4-(4-methylpiperazin-1-yl)aniline dihydrochloride degrade above 200°C .

Key Considerations for Researchers

  • Synthesis : Prioritize coupling agents like HBTU for amide bond formation .
  • Characterization : Combine NMR, MS, and HPLC for structural and purity validation .
  • Safety : Adopt protocols from SDS of analogous compounds (e.g., 4-[(2-nitrophenoxy)methyl]piperidine hydrochloride) .
  • Advanced Design : Integrate computational tools (e.g., ICReDD’s methods) to accelerate reaction optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride
Reactant of Route 2
N-Methyl-4-(3-(pyrazin-2-yl)propyl)piperidine-4-carboxamide hydrochloride

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